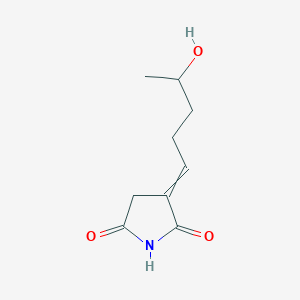
3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
Vorbereitungsmethoden
The synthesis of 3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of maleic anhydride with aromatic amines, followed by the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then reacted with thionyl chloride . Another method involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrolidine ring or the hydroxypentylidene side chain.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase . In medicine, derivatives of pyrrolidine-2,5-dione have shown promise as anticonvulsants and antimicrobial agents . Industrial applications include its use in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Vergleich Mit ähnlichen Verbindungen
3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione can be compared to other pyrrolidine derivatives, such as 3-hydroxy-1-(4-hydroxyphenethyl)pyrrolidine-2,5-dione While both compounds share the pyrrolidine-2,5-dione core, their side chains and substituents differ, leading to variations in their biological activity and applications
Eigenschaften
CAS-Nummer |
92013-82-6 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
3-(4-hydroxypentylidene)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H13NO3/c1-6(11)3-2-4-7-5-8(12)10-9(7)13/h4,6,11H,2-3,5H2,1H3,(H,10,12,13) |
InChI-Schlüssel |
VMTZAMZXBHXPDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C1CC(=O)NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















